molecular formula C26H24N2O3 B14748823 4(3H)-Quinazolinone, 2-((4-allyl-2-methoxy)phenoxy)methyl-3-(o-tolyl)- CAS No. 3354-14-1

4(3H)-Quinazolinone, 2-((4-allyl-2-methoxy)phenoxy)methyl-3-(o-tolyl)-

Cat. No.: B14748823
CAS No.: 3354-14-1
M. Wt: 412.5 g/mol
InChI Key: TYEZLALBNAXBHR-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 2-((4-allyl-2-methoxy)phenoxy)methyl-3-(o-tolyl)- is a complex organic compound with a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 2-((4-allyl-2-methoxy)phenoxy)methyl-3-(o-tolyl)- typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the allyl, methoxy, and phenoxy groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 2-((4-allyl-2-methoxy)phenoxy)methyl-3-(o-tolyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced quinazolinone analogs.

    Substitution: The allyl, methoxy, and phenoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while substitution reactions can introduce new functional groups, leading to a diverse array of quinazolinone analogs.

Scientific Research Applications

4(3H)-Quinazolinone, 2-((4-allyl-2-methoxy)phenoxy)methyl-3-(o-tolyl)- has a wide range of scientific research applications, including:

    Biology: Researchers study the biological activity of this compound and its analogs, exploring their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the search for new therapeutic agents targeting specific molecular pathways.

    Industry: In industrial applications, the compound may be used in the development of new materials, coatings, and chemical intermediates.

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 2-((4-allyl-2-methoxy)phenoxy)methyl-3-(o-tolyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone: The core structure of 4(3H)-Quinazolinone, 2-((4-allyl-2-methoxy)phenoxy)methyl-3-(o-tolyl)- is shared with other quinazolinone derivatives, which may have different functional groups and properties.

    Allyl-Substituted Quinazolinones: Compounds with allyl groups attached to the quinazolinone core, similar to the allyl group in the target compound.

    Methoxy-Substituted Quinazolinones: Quinazolinone derivatives with methoxy groups, which may exhibit different chemical and biological properties.

Uniqueness

The uniqueness of 4(3H)-Quinazolinone, 2-((4-allyl-2-methoxy)phenoxy)methyl-3-(o-tolyl)- lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the allyl, methoxy, and phenoxy groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and industrial purposes.

Properties

CAS No.

3354-14-1

Molecular Formula

C26H24N2O3

Molecular Weight

412.5 g/mol

IUPAC Name

2-[(2-methoxy-4-prop-2-enylphenoxy)methyl]-3-(2-methylphenyl)quinazolin-4-one

InChI

InChI=1S/C26H24N2O3/c1-4-9-19-14-15-23(24(16-19)30-3)31-17-25-27-21-12-7-6-11-20(21)26(29)28(25)22-13-8-5-10-18(22)2/h4-8,10-16H,1,9,17H2,2-3H3

InChI Key

TYEZLALBNAXBHR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)COC4=C(C=C(C=C4)CC=C)OC

Origin of Product

United States

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